N-(4-Hydroxyphenethyl)propionamide

Description

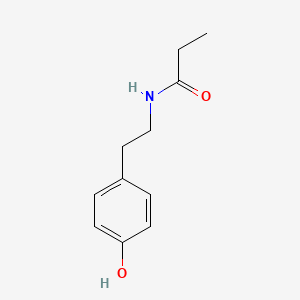

Structure

2D Structure

3D Structure

Properties

CAS No. |

60394-18-5 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

N-[2-(4-hydroxyphenyl)ethyl]propanamide |

InChI |

InChI=1S/C11H15NO2/c1-2-11(14)12-8-7-9-3-5-10(13)6-4-9/h3-6,13H,2,7-8H2,1H3,(H,12,14) |

InChI Key |

KZPKXKXDIBVVDY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NCCC1=CC=C(C=C1)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of N 4 Hydroxyphenethyl Propionamide

Comparison with Related Phenethylamides

The biosynthesis of N-(4-Hydroxyphenethyl)propionamide is structurally analogous to that of other N-acylated phenethylamides. A prime example is N-acetyltyramine, where acetyl-CoA, rather than propionyl-CoA, serves as the acyl donor. The enzymatic machinery, particularly the arylalkylamine N-acyltransferases, often exhibits a degree of substrate flexibility, allowing for the transfer of different short-chain acyl groups. nih.gov This promiscuity within the AANAT enzyme family suggests that in an organism producing tyramine (B21549) and various acyl-CoA pools, a suite of related phenethylamides could be synthesized. The core distinction between these biosynthetic pathways lies in the specific acyl-CoA utilized in the final acylation step.

Comparison with Polyketide Biosynthesis

Polyketides are a large and diverse class of secondary metabolites synthesized by multienzyme complexes known as polyketide synthases (PKSs). mdpi.com Although structurally different from phenethylamides, a comparison of their biosynthesis reveals both fundamental differences and conceptual similarities in the generation of chemical diversity.

Building Blocks: Polyketide synthesis involves the sequential condensation of simple carboxylate units, typically acetyl-CoA and malonyl-CoA (or their alkylated derivatives like propionyl-CoA and methylmalonyl-CoA). uni-marburg.de In contrast, this compound biosynthesis utilizes a pre-formed aromatic amine (tyramine) and an acyl-CoA.

Enzymatic Machinery: Polyketide biosynthesis is carried out by large, often modular, PKS enzymes that iteratively add and modify the growing carbon chain. mdpi.comuni-marburg.de The biosynthesis of this compound involves separate, non-iterative enzymatic steps catalyzed by a decarboxylase and an N-acyltransferase.

Source of Diversity: The vast structural diversity of polyketides arises from the choice of starter and extender units, the degree of reduction of the β-keto groups after each condensation, and subsequent tailoring reactions like cyclization and glycosylation. mdpi.comnih.gov For N-acylated phenethylamides, diversity is primarily generated by the variation in the starting phenethylamine (B48288) (e.g., tyramine, dopamine (B1211576), serotonin) and the identity of the acyl-CoA.

Despite these differences, both pathways exemplify how organisms utilize a limited set of common metabolic precursors to generate a wide array of specialized, bioactive molecules.

Advanced Analytical and Structural Characterization of N 4 Hydroxyphenethyl Propionamide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Applications

One-dimensional NMR techniques are fundamental for determining the basic structure of N-(4-Hydroxyphenethyl)propionamide.

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to the aromatic protons on the p-hydroxyphenyl ring, the methylene (B1212753) (-CH2-) protons of the ethyl bridge, the protons of the propionyl group, and the exchangeable protons of the amide (-NH) and hydroxyl (-OH) groups. For the related compound N-(4-Hydroxyphenethyl)acetamide, reported signals in DMSO-d6 include peaks for the hydroxyl proton (9.14 ppm), amide proton (7.84 ppm), and aromatic protons (6.96 and 6.66 ppm). nih.gov

¹³C NMR (Carbon-13 NMR): This method identifies the different carbon environments within the molecule. The ¹³C NMR spectrum of this compound would show unique signals for the carbonyl carbon of the amide, the carbons of the aromatic ring (with distinct shifts for the carbon bearing the hydroxyl group and the others), the methylene carbons, and the carbons of the propionyl group. Predicted ¹³C NMR data for the compound is available in public databases. np-mrd.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table is based on predicted values and data from analogous structures. Actual experimental values may vary based on solvent and experimental conditions.

| Atom Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl CH₃ | ~1.0 | ~10 |

| Ethyl CH₂ | ~2.1 | ~30 |

| C=O | - | ~173 |

| N-H | ~7.8 | - |

| Ar-CH₂-CH₂-N | ~2.6 | ~35 |

| Ar-CH₂-CH₂-N | ~3.3 | ~42 |

| Aromatic C-H (ortho to OH) | ~6.7 | ~115 |

| Aromatic C-H (meta to OH) | ~7.0 | ~130 |

| Aromatic C-OH | - | ~156 |

| Aromatic C-CH₂ | - | ~131 |

Two-Dimensional NMR (COSY, HMBC, HSQC, NOESY) Techniques for Connectivity and Spatial Relationships

2D NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and understanding the molecule's connectivity and spatial arrangement. researchgate.netscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene protons of the ethyl bridge (Ar-CH₂-CH₂-N) and between the methylene and methyl protons of the propionyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons. emerypharma.comyoutube.com This is invaluable for assigning carbon signals based on previously assigned proton signals. For example, the proton signal at ~2.6 ppm would show a cross-peak to the carbon signal at ~35 ppm, confirming the Ar-CH₂ assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds), which helps piece together the molecular skeleton. sdsu.eduemerypharma.com Key correlations would include the amide proton to the carbonyl carbon and the methylene protons to the aromatic carbons, confirming the connection between the phenethyl and propionamide (B166681) moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. nih.gov For this compound, the molecular formula is C₁₁H₁₅NO₂.

Molecular Formula Determination: HRMS can measure the mass of the molecular ion with very high accuracy. The calculated exact mass for C₁₁H₁₅NO₂ is 193.1103 g/mol . nih.gov An experimental HRMS measurement confirming this value provides strong evidence for the compound's elemental composition.

Fragmentation Analysis: Mass spectrometry also provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, it can break apart into smaller, characteristic fragment ions. For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond and the benzylic C-C bond. Analysis of peptide model systems like N-methylacetamide shows that site-selective bond breaking can occur, particularly around the peptide bond. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. docbrown.info The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. A study of the related N-(4-Hydroxy-phenyl)-propionamide highlights the presence of a broad, strong absorption between 3200-3550 cm⁻¹ corresponding to the phenolic O-H stretch. chegg.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching, broad | 3200 - 3550 chegg.com |

| Amide N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Amide C=O (Amide I) | Stretching | 1630 - 1680 |

| Amide N-H bend (Amide II) | Bending | 1515 - 1570 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. A crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 842670. nih.gov Analysis of crystal structures of similar compounds, such as N-(4-hydroxyphenyl)acetamide and N-(4-hydroxyphenyl)acrylamide, reveals extensive hydrogen bonding networks. nih.govresearchgate.net These interactions, involving the hydroxyl and amide groups, dictate the molecular packing in the crystal lattice, often forming sheets or polymeric stacks. researchgate.netmdpi.com This technique is also the gold standard for determining the absolute configuration of chiral molecules.

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the isolation of this compound from reaction mixtures or natural sources and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary indication of a sample's purity. bas.bg

Column Chromatography: This technique is widely used for the preparative-scale purification of compounds. A suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase (solvent system) are chosen to separate the target compound from impurities based on differences in polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of a compound with high precision. zsmu.edu.ua By using a calibrated detector, HPLC can accurately quantify the amount of this compound in a sample and detect the presence of even trace impurities. HPLC coupled with mass spectrometry (HPLC-MS) is a powerful combination for both purity assessment and structure confirmation of bioactive compounds. zsmu.edu.ua

Future Perspectives and Emerging Research Avenues for N 4 Hydroxyphenethyl Propionamide

Further Unraveling of Complex Microbial Biosynthetic Regulation

The biosynthetic origins of N-(4-Hydroxyphenethyl)propionamide, a member of the N-acyl amide family, are not yet fully elucidated, presenting a compelling area for future research. N-acyl amides are produced by various organisms, including bacteria, through pathways that often involve the linkage of a fatty acid to a primary amine. wikipedia.org The biosynthesis of this specific compound likely involves the acylation of tyramine (B21549), a biogenic amine formed from the decarboxylation of the amino acid tyrosine. frontiersin.orghmdb.canih.gov

Future research will likely focus on identifying the specific microbial species that produce this compound. Studies on bacteria like Neisseria meningitidis have successfully identified N-acyltransferase enzymes (NATs) responsible for creating a diverse array of N-acyl amides. nih.gov A similar approach could be used to discover the specific enzyme that catalyzes the transfer of a propionyl group to tyramine.

Once the biosynthetic gene cluster is identified, research can delve into its complex regulatory networks. This involves understanding how environmental cues and the physiological state of the microorganism influence the expression of the biosynthetic genes. Key areas of investigation will include:

Identifying specific N-acyltransferases: Pinpointing the enzyme responsible for propionyl-CoA transfer to tyramine.

Precursor supply regulation: Investigating the regulation of tyrosine decarboxylase and propionyl-CoA metabolism, which provide the necessary building blocks.

Transcriptional control: Identifying transcription factors and small molecule effectors that modulate the expression of the biosynthetic pathway.

Enzymatic strategies are a promising green alternative to chemical synthesis for N-acyl amides. nih.gov Biocatalysts, such as the adenylation (ANL) domain from the TamA enzyme in Pseudoalteromonas tunicata, have shown promiscuity in generating various acyl adenylates that can be captured by different amines to produce a range of N-acyl amides. rsc.org Future work could explore engineering such enzymes or discovering new ones to optimize the microbial production of this compound.

Discovery of Novel Biological Functions and Therapeutic Potential Beyond Current Findings

While the specific biological roles of this compound are largely unknown, the broader family of N-acyl amides is recognized for its significant involvement in physiological processes like cell signaling, inflammation, and metabolism. wikipedia.org This suggests a rich field for discovering novel functions and therapeutic applications. The structural similarity to tyramine, a known sympathomimetic agent, indicates that the compound could modulate neurological or cardiovascular systems. nih.gov

Future research is expected to explore a wide range of potential bioactivities. Derivatives of tyramine have already demonstrated promising results as tyrosinase inhibitors, antioxidants, and anticancer agents. mdpi.com Similarly, other N-acyl amides have shown potential as anti-infective agents, with some exhibiting antibacterial and anti-biofilm properties. mdpi.comnih.gov

Key research directions to unlock the therapeutic potential include:

High-throughput screening: Testing the compound against a wide array of biological targets, including enzymes, receptors, and ion channels.

Anti-infective properties: Investigating its efficacy against drug-resistant bacteria and fungi, and its ability to inhibit biofilm formation.

Neuromodulatory effects: Examining its interaction with neurotransmitter systems, building on the known properties of its parent molecule, tyramine.

Metabolic diseases: Exploring its role in conditions like diabetes and obesity, given that some N-acyl amino acids can influence energy expenditure and glucose homeostasis. wikipedia.org

Anti-inflammatory and anticancer activity: Assessing its potential to modulate inflammatory pathways and inhibit cancer cell proliferation, which are known activities for some phenolic compounds and N-acyl amides. wikipedia.orgnih.gov

Development of Advanced Synthetic Methodologies for Scalable and Diversity-Oriented Synthesis

The ability to produce this compound and a wide array of its analogs efficiently is crucial for thorough biological evaluation. Future research in synthetic chemistry will likely focus on two key strategies: scalable synthesis and diversity-oriented synthesis (DOS).

Scalable Synthesis: Traditional amide synthesis methods are often inefficient. Advanced techniques like flow chemistry offer significant advantages, including enhanced safety, faster reaction times, and ease of automation, making them ideal for large-scale production. numberanalytics.comresearchgate.net Plasma flow chemistry, for instance, has been used for the direct N-acylation of amines from esters, representing a novel approach for amide bond formation. rsc.org Automated stopped-flow synthesis platforms can rapidly screen reaction conditions to optimize the production of amide libraries. rsc.org Applying these continuous-flow technologies to the synthesis of this compound from tyramine and a propionyl source could provide a robust and scalable manufacturing process.

Diversity-Oriented Synthesis (DOS): DOS is a powerful strategy for creating libraries of structurally diverse molecules from a common starting point, which is essential for exploring structure-activity relationships and discovering new biological functions. nih.govrsc.org Natural products often serve as inspiration for DOS, providing validated scaffolds for creating novel bioactive compounds. nih.gov Starting with the this compound scaffold, DOS approaches can be used to generate a library of analogs by systematically modifying the phenolic ring, the ethyl linker, and the propionyl group. This allows for a comprehensive exploration of the chemical space around the parent molecule to identify derivatives with enhanced potency or novel biological activities. nih.gov

| Synthesis Strategy | Potential Advantages for this compound |

| Flow Chemistry | Continuous production, improved safety, rapid optimization, scalability. numberanalytics.com |

| Enzymatic Synthesis | Green chemistry, high selectivity, mild reaction conditions. nih.gov |

| Diversity-Oriented Synthesis (DOS) | Generation of large, structurally diverse libraries for drug discovery, exploration of structure-activity relationships. nih.govnih.gov |

Integration of Omics Data (e.g., Metabolomics, Genomics, Proteomics) for Systems-Level Understanding

A systems biology approach, which integrates multiple layers of biological data ("omics"), offers a powerful framework for understanding the role of this compound in a biological context. nih.govnih.gov Instead of studying the compound in isolation, this approach aims to build a comprehensive model of its interactions within a cell or organism.

Future research could leverage various omics technologies:

Genomics and Transcriptomics: If a microbial producer is identified, its genome can be sequenced to find the biosynthetic gene cluster. Transcriptomics (measuring mRNA levels) can then reveal how the expression of these genes is regulated under different conditions.

Proteomics: This technique can identify the proteins that are expressed as part of the biosynthetic pathway. It can also be used in a broader sense to see how treatment with this compound affects the entire proteome of a cell, offering clues to its mechanism of action.

Metabolomics: This is the large-scale study of small molecules (metabolites) within a biological system. Metabolomic analysis of a producing organism can help elucidate the biosynthetic pathway and its connection to central metabolism. For example, a study on Citrus sinensis roots used metabolomics to show how nitrogen availability impacts the levels of tyramine and downstream alkaloids. nih.gov In target cells, metabolomics can reveal the metabolic pathways perturbed by the compound. Advanced mass spectrometry techniques like LC-QTOF-MS are critical for identifying and quantifying these metabolites. nih.gov

By integrating these datasets, researchers can construct network models to predict how the compound is produced, how its production is regulated, and how it affects cellular networks to exert its biological function. This systems-level understanding is crucial for metabolic engineering efforts to increase production and for rationally designing therapeutic interventions. frontiersin.org

Exploration of New Pharmacological Targets and Polypharmacology Approaches

Identifying the specific molecular targets of this compound is a critical step toward understanding its mechanism of action and therapeutic potential. Its structural similarity to tyramine suggests that it may interact with monoamine transporters or receptors. Indeed, tyramine is known to be a substrate for the vesicular dopamine (B1211576) transporter, making this a putative target for investigation. nih.gov Furthermore, many bacterially-derived N-acyl amides are known to signal through G-protein coupled receptors (GPCRs), such as S1PR4, by mimicking endogenous ligands. nih.gov

Future research will involve screening this compound against panels of known pharmacological targets. This can be done through biochemical assays, binding studies, and computational docking simulations.

An emerging paradigm in drug discovery is polypharmacology , which involves designing single molecules that can intentionally interact with multiple targets. nih.govnih.gov This approach can lead to higher efficacy and a reduced likelihood of developing drug resistance, especially for complex diseases. Given that many phenolic compounds and N-acyl amides exhibit a range of biological activities, it is plausible that this compound could be a polypharmacological agent. Future research could explore this by:

Computational Target Prediction: Using in silico tools to predict potential binding partners based on the compound's structure.

Phenotypic Screening: Observing the compound's effects on whole cells or organisms to identify interesting biological responses, then working backward to identify the responsible targets.

Rational Design: If multiple desirable targets are identified, medicinal chemistry efforts can be directed toward optimizing the compound's affinity for this specific set of targets, creating a multi-target-directed ligand (MTDL). nih.gov

Development of Advanced Analytical Tools for In Situ and Real-Time Monitoring

To fully understand the biosynthesis and function of this compound, new analytical tools are needed to detect and quantify it directly within its native environment (in situ) and in real time.

Future research in this area could focus on several promising technologies:

Biosensors: Developing genetically encoded or synthetic biosensors that can detect the compound with high specificity. For instance, recombinant bacterial biosensors have been created for the on-site detection of general phenolic compounds. nih.gov A similar strategy could be employed by using a specific receptor or binding protein for this compound as the sensing element.

Mass Spectrometry Imaging (MSI): Techniques like MALDI-MSI or DESI-MSI allow for the visualization of the spatial distribution of molecules in tissues or microbial colonies without the need for labeling. This could be used to map where the compound is produced and localized within a biological system.

Advanced Chromatography: Coupling high-resolution chromatography with advanced mass spectrometry (like LC-QTOF-MS) remains a cornerstone for identifying and quantifying novel N-acyl amides from complex biological extracts. nih.gov

Smart Polymers and Probes: Creating materials that respond to the presence of the compound. For example, polymers with phenolic hydroxyl-binding motifs could be functionalized with reporter molecules to signal the presence of this compound, potentially enabling targeted delivery or sensing applications. acs.org

These advanced tools will be instrumental in studying the dynamics of the compound's production in microorganisms and its precise location and concentration at its site of action in target organisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-Hydroxyphenethyl)propionamide, and what reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling between 4-hydroxyphenethylamine and propionyl chloride. Key steps include:

- Acylation : Reacting the amine group with propionyl chloride in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere .

- Catalysis : Triethylamine or pyridine is used to neutralize HCl byproducts, improving reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity (>95%) .

- Optimization : Yield is maximized by controlling temperature (0–5°C during acylation) and stoichiometric excess of propionyl chloride (1.2–1.5 equiv) .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of techniques is critical:

- NMR Spectroscopy : H and C NMR confirm the presence of the hydroxyphenethyl moiety (aromatic protons at δ 6.7–7.2 ppm) and propionamide backbone (amide proton at δ 6.5–7.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 208.12) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (hydroxyl O-H stretch) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies may arise from variations in:

- Assay Conditions : Differences in cell lines (e.g., hepatocarcinoma vs. leukemia in cytotoxicity studies ), solvent (DMSO concentration), or incubation time.

- Structural Analogues : Subtle modifications (e.g., fluorine substitution in related compounds) alter bioactivity .

- Resolution : Perform meta-analysis of existing data, standardize protocols (e.g., NIH/WHO guidelines), and validate results using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What strategies are effective in elucidating the mechanism of action of this compound in modulating cellular pathways?

- Methodological Answer :

- Molecular Docking : Predict binding affinity to targets (e.g., opioid receptors) using software like AutoDock .

- siRNA Knockdown : Silence suspected targets (e.g., COX-2, NF-κB) to observe activity loss .

- Western Blotting : Quantify downstream protein expression (e.g., p53, Bcl-2) to map signaling pathways .

- Case Study : Analogous compounds with fluorophenyl groups showed μ-opioid receptor selectivity, suggesting similar targeting potential .

Q. How does the introduction of hydroxyl and propionamide groups influence the compound’s pharmacokinetics and pharmacodynamics?

- Methodological Answer :

- Hydroxyl Group : Enhances solubility (logP reduction by ~1.5 units) and hydrogen-bonding capacity, improving target engagement but potentially reducing blood-brain barrier permeability .

- Propionamide : Stabilizes the molecule against metabolic degradation (e.g., CYP450 enzymes) compared to esters .

- Data Analysis : Fluorine-substituted analogues demonstrated prolonged half-life (t > 6 hrs) due to metabolic stability, suggesting similar benefits for this compound .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data on this compound’s conformation?

- Methodological Answer :

- Re-evaluate Crystallization Conditions : Solvent polarity (e.g., ethanol vs. acetone) can induce polymorphic forms .

- Comparative Studies : Use single-crystal X-ray diffraction (SCXRD) and powder XRD to identify dominant polymorphs .

- Computational Modeling : Density Functional Theory (DFT) calculations predict stable conformers and validate experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.